molecular formula C4H8S2 B011026 (E)-Ethylene, 1,2-bis(methylthio)- CAS No. 19698-38-5

(E)-Ethylene, 1,2-bis(methylthio)-

Cat. No. B011026
CAS RN: 19698-38-5
M. Wt: 120.2 g/mol
InChI Key: MRWRXEYAMMSGNE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethylene, 1,2-bis(methylthio)-, commonly known as Ethylene-Bis-Dithiocarbamate (EBDC), is a class of organic compounds that are widely used as fungicides in the agricultural industry. EBDCs are known for their broad-spectrum activity against a range of fungal pathogens and are used to control diseases in crops such as potatoes, tomatoes, grapes, and apples.

Mechanism Of Action

(E)-Ethylene, 1,2-bis(methylthio)-s act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. The compounds also disrupt the formation of microtubules, which are involved in the transport of nutrients and other essential molecules within the fungal cell. These actions lead to the death of the fungal cell.

Biochemical And Physiological Effects

(E)-Ethylene, 1,2-bis(methylthio)-s have been shown to have low toxicity to mammals and are generally considered safe for use in agriculture. However, some studies have suggested that exposure to (E)-Ethylene, 1,2-bis(methylthio)-s may be associated with an increased risk of certain types of cancer, such as non-Hodgkin's lymphoma. The compounds may also have effects on the immune system and the endocrine system.

Advantages And Limitations For Lab Experiments

(E)-Ethylene, 1,2-bis(methylthio)-s are widely used in laboratory experiments due to their broad-spectrum activity against fungal pathogens. The compounds are relatively easy to synthesize and are readily available. However, the compounds may have limitations in certain experimental settings, such as in studies of mammalian cells, where they may be toxic or have off-target effects.

Future Directions

There are several potential future directions for research on (E)-Ethylene, 1,2-bis(methylthio)-s. One area of interest is the development of new formulations of the compounds that are more effective against specific fungal pathogens or that have reduced toxicity. Another area of interest is the investigation of the compounds' potential use in the treatment of cancer and other diseases. Future research may also focus on the mechanisms of action of (E)-Ethylene, 1,2-bis(methylthio)-s and their effects on the immune system and the endocrine system.
Conclusion:
In conclusion, (E)-Ethylene, 1,2-bis(methylthio)-s are a class of organic compounds that are widely used as fungicides in the agricultural industry. The compounds have been extensively studied for their antifungal properties and have potential applications in the treatment of cancer and other diseases. While the compounds are generally considered safe for use in agriculture, further research is needed to fully understand their effects on human health and the environment.

Synthesis Methods

(E)-Ethylene, 1,2-bis(methylthio)-s can be synthesized by reacting ethylene bis-amine with carbon disulfide to form ethylene bis-dithiocarbamate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting compound is a white crystalline solid that is soluble in water and polar solvents.

Scientific Research Applications

(E)-Ethylene, 1,2-bis(methylthio)-s have been extensively studied for their antifungal properties and are used in agricultural practices to control fungal diseases. The compounds have also been investigated for their potential use in the treatment of cancer and other diseases. Some studies have shown that (E)-Ethylene, 1,2-bis(methylthio)-s have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

properties

CAS RN

19698-38-5

Product Name

(E)-Ethylene, 1,2-bis(methylthio)-

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(E)-1,2-bis(methylsulfanyl)ethene

InChI

InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+

InChI Key

MRWRXEYAMMSGNE-ONEGZZNKSA-N

Isomeric SMILES

CS/C=C/SC

SMILES

CSC=CSC

Canonical SMILES

CSC=CSC

synonyms

1,2-Bis(methylthio)ethene

Origin of Product

United States

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